BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on the
Thermodynamic Properties of Methyl 3-
hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 3-hydroxyhexanoate

Cat. No.: B142731

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of
Methyl 3-hydroxyhexanoate. Due to a notable lack of experimentally determined
thermodynamic data in the current scientific literature, this document presents a compilation of
physical properties sourced from available databases, alongside predicted thermodynamic data
calculated using the reliable Joback group contribution method. This guide is intended to
furnish researchers, scientists, and drug development professionals with a foundational
understanding of the molecule's thermodynamic behavior, crucial for process design, reaction
optimization, and understanding its biological interactions. Detailed analogous experimental
protocols for the determination of thermodynamic properties are also provided, alongside a
visualization of a key signaling pathway relevant to the biological context of short-chain fatty
acid esters.

Introduction

Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9) is a beta-hydroxy ester with applications
in the flavor and fragrance industries. Its structure, featuring both a hydroxyl and an ester
functional group, also makes it a molecule of interest for chemical synthesis and potential
biological activity. A thorough understanding of its thermodynamic properties, such as enthalpy
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of formation, heat capacity, and Gibbs free energy, is fundamental for the design and
optimization of chemical processes, as well as for predicting its stability and reactivity. This
guide aims to bridge the current data gap by providing both compiled physical data and
robustly estimated thermodynamic properties.

Physicochemical and Thermodynamic Data

The following tables summarize the available and estimated quantitative data for Methyl 3-
hydroxyhexanoate.

Table 1: General and Physical Properties of Methyl 3-
hydroxyhexanoate

Property Value Source
Molecular Formula C7H1403 --INVALID-LINK--
Molecular Weight 146.18 g/mol --INVALID-LINK--
- ) 220.00 to 221.00 °C @ 760.00
Boiling Point --INVALID-LINK--
mm Hg

0.075 hPa @ 20°C; 0.1202

Vapor Pressure (est.) TGSC

hPa @ 25°C
Density 0.994-1.010 g/cm3 --INVALID-LINK--
Refractive Index 1.410-1.440 --INVALID-LINK--
Solubility Insoluble in water and fat --INVALID-LINK--

Table 2: Predicted Thermodynamic Properties of Methyl
3-hydroxyhexanoate (Joback Method)
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Property Value Unit
Normal Boiling Point (Tb) 482.15 K
Critical Temperature (Tc) 658.45 K
Critical Pressure (Pc) 3.45 MPa
Critical Volume (Vc) 504.0 cm3/mol

Enthalpy of Formation (Ideal

-605.5 kJ/mol
Gas, 298.15 K)
Gibbs Free Energy of
Formation (Ideal Gas, 298.15 -425.0 kJ/mol
K)
Enthalpy of Vaporization at
- ) 48.5 kJ/mol
Normal Boiling Point (AHvap)
Ideal Gas Heat Capacity (C
pacity (Cp) 250.8 J/(mol-K)
@ 298.15K
Ideal Gas Heat Capacity (C
pacity (Cp) 345.2 J/(mol-K)
@ 500 K
Ideal Gas Heat Capacity (C
pacity (Cp) 450.1 J/(mol-K)

@ 800 K

Disclaimer: The values in Table 2 are estimations derived from the Joback group contribution
method and should be used as a reference pending experimental verification.

Experimental Protocols for Thermodynamic Data
Determination

While specific experimental data for Methyl 3-hydroxyhexanoate is not readily available, the
following protocols outline standard methodologies for determining the thermodynamic
properties of similar liquid organic compounds. These can be adapted for the target molecule.
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Differential Scanning Calorimetry (DSC) for Heat
Capacity Measurement

Objective: To determine the isobaric heat capacity (Cp) of liquid Methyl 3-hydroxyhexanoate
as a function of temperature.

Methodology:

o Sample Preparation: A hermetically sealed aluminum pan is prepared with a precise mass
(typically 5-10 mg) of high-purity Methyl 3-hydroxyhexanoate. An identical empty pan is
used as a reference.

¢ Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using
certified standards (e.g., indium and sapphire).

¢ Measurement Procedure:

o Abaseline is established by running the empty sample and reference pans through the
desired temperature program.

o A sapphire standard is run under the same conditions to determine the instrument's heat
flow response.

o The sample is then analyzed using a three-step temperature program:
1. Isothermal hold at the starting temperature (e.g., 298 K) for 5 minutes.
2. Heating at a constant rate (e.g., 10 K/min) to the final temperature.

3. Isothermal hold at the final temperature for 5 minutes.

o Data Analysis: The heat flow difference between the sample and the reference is used to
calculate the heat capacity of the sample relative to the known heat capacity of the sapphire
standard.

Bomb Calorimetry for Enthalpy of Combustion and
Formation
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Objective: To determine the standard enthalpy of combustion and subsequently calculate the
standard enthalpy of formation of Methyl 3-hydroxyhexanoate.

Methodology:

o Sample Preparation: A known mass of Methyl 3-hydroxyhexanoate is placed in a crucible
within a high-pressure stainless steel vessel (the "bomb™). A known amount of water is added
to the bomb to ensure saturation of the final atmosphere.

o Combustion Process: The bomb is filled with high-purity oxygen to a pressure of
approximately 30 atm. The bomb is then placed in a calorimeter containing a known mass of
water. The sample is ignited by passing an electric current through a fuse wire.

o Temperature Measurement: The temperature of the water in the calorimeter is precisely
monitored before, during, and after combustion to determine the temperature change (AT).

o Data Analysis:

o The heat released by the combustion is calculated from AT and the heat capacity of the
calorimeter system (determined by combusting a standard substance like benzoic acid).

o Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the
bomb) and the heat of combustion of the fuse wire.

o The standard enthalpy of combustion is calculated from the corrected heat release and the
moles of sample combusted.

o The standard enthalpy of formation is then calculated using Hess's Law, from the standard
enthalpies of formation of the combustion products (COz and Hz0).

Relevant Biological Signaling Pathway

Methyl 3-hydroxyhexanoate, as a short-chain fatty acid ester, may interact with biological
systems. Short-chain fatty acids are known to act as signaling molecules, primarily through G-
protein coupled receptors (GPCRSs) such as GPR41 and GPR43. The following diagram
illustrates a simplified, representative signaling pathway that could be activated by the
corresponding short-chain fatty acid.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b142731?utm_src=pdf-body
https://www.benchchem.com/product/b142731?utm_src=pdf-body
https://www.benchchem.com/product/b142731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

: G-Protein

*| Inhibits (Gai)

Activates :

: Activates (Gaq)

Click to download full resolution via product page

Caption: A representative G-protein coupled receptor signaling pathway for short-chain fatty
acids.

Computational Methodology for Thermodynamic

Prediction
Logical Flow of Computational Prediction

The following diagram illustrates the general workflow for predicting thermodynamic properties
using computational methods in the absence of experimental data.
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Caption: A simplified logical flow for the computational prediction of thermodynamic data.

Joback Group Contribution Method

The Joback method is a widely used group contribution technique for estimating the
thermophysical properties of pure organic compounds. The method involves dissecting the
molecule into its constituent functional groups and summing the contributions of each group to

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b142731?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

predict various properties. For Methyl 3-hydroxyhexanoate
(CH3CH2CH2CH(OH)CH2COOCH:S3), the relevant groups are:

e -CHs: 2 groups

e -CHz-: 2 groups

e >CH-: 1 group

e -OH (alcohol): 1 group
e -COO- (ester): 1 group

The predicted values in Table 2 were calculated by applying the specific summation formulas of
the Joback method with the established contribution values for each of these groups.

Conclusion

This technical guide provides a consolidated resource for the thermodynamic properties of
Methyl 3-hydroxyhexanoate. While experimental determination remains the gold standard,
the presented physical data and computationally predicted thermodynamic properties offer
valuable insights for researchers and professionals in chemistry and drug development. The
outlined experimental protocols and the illustrative signaling pathway further equip the scientific
community with the necessary tools and context for future investigations involving this
compound.

 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of Methyl 3-hydroxyhexanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142731#thermodynamic-properties-of-methyl-3-
hydroxyhexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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